Cas no 2387395-55-1 ((E)-N-({6-methylimidazo1,2-apyridin-2-yl}methylidene)hydroxylamine)

(E)-N-({6-methylimidazo1,2-apyridin-2-yl}methylidene)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- (E)-N-({6-methylimidazo1,2-apyridin-2-yl}methylidene)hydroxylamine
- 2387395-55-1
- EN300-1653678
- (E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine
- (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine
-
- インチ: 1S/C9H9N3O/c1-7-2-3-9-11-8(4-10-13)6-12(9)5-7/h2-6,13H,1H3/b10-4+
- InChIKey: XVQZKXCRRGJVOM-ONNFQVAWSA-N
- ほほえんだ: O/N=C/C1=CN2C=C(C)C=CC2=N1
計算された属性
- せいみつぶんしりょう: 175.074561919g/mol
- どういたいしつりょう: 175.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 49.9Ų
(E)-N-({6-methylimidazo1,2-apyridin-2-yl}methylidene)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653678-10.0g |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 10g |
$5837.0 | 2023-06-04 | |
1PlusChem | 1P0288TE-5g |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 5g |
$4926.00 | 2023-12-18 | |
1PlusChem | 1P0288TE-10g |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 10g |
$7277.00 | 2023-12-18 | |
1PlusChem | 1P0288TE-250mg |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 250mg |
$893.00 | 2024-05-22 | |
1PlusChem | 1P0288TE-1g |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 1g |
$1740.00 | 2024-05-22 | |
Enamine | EN300-1653678-250mg |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95.0% | 250mg |
$672.0 | 2023-09-21 | |
1PlusChem | 1P0288TE-50mg |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 50mg |
$452.00 | 2024-05-22 | |
Aaron | AR02891Q-10g |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 10g |
$8051.00 | 2023-12-15 | |
Aaron | AR02891Q-500mg |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 500mg |
$1480.00 | 2023-12-15 | |
Enamine | EN300-1653678-0.1g |
(E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine |
2387395-55-1 | 95% | 0.1g |
$470.0 | 2023-06-04 |
(E)-N-({6-methylimidazo1,2-apyridin-2-yl}methylidene)hydroxylamine 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
(E)-N-({6-methylimidazo1,2-apyridin-2-yl}methylidene)hydroxylamineに関する追加情報
Compound CAS No. 2387395-55-1: (E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine
The compound (E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine, identified by the CAS number 2387395-55-1, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and potential bioactivity. The molecule's structure features a hydroxylamine group attached to a substituted imidazo[1,2-a]pyridine ring system, with a methyl group at the 6-position of the pyridine ring. This configuration imparts distinctive electronic and steric properties, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of this compound as a kinase inhibitor, particularly targeting protein kinases involved in cancer signaling pathways. The hydroxylamine moiety plays a critical role in mediating interactions with the active site of these enzymes, while the imidazo[1,2-a]pyridine ring system contributes to the compound's stability and selectivity. Researchers have demonstrated that (E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine exhibits potent inhibitory activity against several oncogenic kinases, such as Aurora kinases and CDKs (cyclin-dependent kinases). These findings suggest its potential as a lead compound for developing novel anti-cancer therapies.
In addition to its enzymatic activity, this compound has also been investigated for its ability to modulate other cellular processes. For instance, studies have shown that it can influence cellular apoptosis by interacting with key proteins involved in mitochondrial pathways. The methyl group at the 6-position of the pyridine ring has been found to enhance the compound's lipophilicity, thereby improving its bioavailability and permeability across cellular membranes. This property is crucial for ensuring effective drug delivery and therapeutic efficacy.
The synthesis of (E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the formation of the imidazo[1,2-a]pyridine core through cyclization reactions, followed by functionalization at the 6-position with a methyl group. The final step involves the introduction of the hydroxylamine moiety via an appropriate coupling reaction. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality control standards required for preclinical studies.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy). These analyses have confirmed its molecular structure and purity, providing a solid foundation for further biological evaluations. The compound's physical properties, including its melting point and solubility profile, have also been determined to facilitate its handling and formulation into drug delivery systems.
Looking ahead, ongoing research is focused on elucidating the mechanism of action of (E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine in greater detail. This includes studying its binding interactions with target proteins at atomic resolution using techniques like X-ray crystallography and cryo-electron microscopy. Additionally, preclinical trials are being conducted to assess its safety profile and pharmacokinetics in animal models. These efforts are expected to provide critical insights into its suitability as a therapeutic agent for treating various cancers.
In summary, (E)-N-({6-methylimidazo[1,2-a]pyridin-2-yl}methylidene)hydroxylamine, CAS No. 2387395-55-1, represents a cutting-edge advancement in medicinal chemistry with significant potential in oncology drug development. Its unique structural features and promising biological activities make it an exciting candidate for further exploration in both academic research and industrial drug discovery pipelines.
2387395-55-1 ((E)-N-({6-methylimidazo1,2-apyridin-2-yl}methylidene)hydroxylamine) 関連製品
- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)
- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1248912-86-8((2-Aminobutyl)(2-methoxyethyl)amine)
- 1808492-36-5(N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide)
- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)
- 41720-98-3((2R)-2-methylpyrrolidine)
- 2228164-85-8(5-(6-bromopyridin-3-yl)-1,2-oxazol-3-amine)
- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)
- 77253-23-7(2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid)
- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)




